6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Description
6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMD) is a heterocyclic organic compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. CMD is a five-membered ring compound composed of a nitrogen atom, two oxygen atoms, one chlorine atom and one methyl group. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, CMD has been found to have potential applications in biochemistry, medicine, and other areas of scientific research.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Gao et al. (2015) involved the synthesis of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and its characterization, including its crystal structure determined by single-crystal X-ray diffraction (Gao, Qu, Ye, & Fu, 2015).
Hydrolysis Studies
- Iwanami et al. (1964) synthesized derivatives including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and studied their hydrolysis with hydrochloric acid, contributing to understanding their chemical behavior and tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Antibacterial Activity
- Kadian et al. (2012) explored the antibacterial properties of various analogues, including {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, demonstrating significant activity against multiple bacterial strains (Kadian, Maste, & Bhat, 2012).
Serotonin-3 Receptor Antagonists
- Research by Kuroita et al. (1996) included the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, evaluating their potential as serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).
Biological Activity Studies
- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine compounds from eugenol and studied their biological activity using brine shrimp lethality test, highlighting the potential for bioactive applications (Rudyanto, Ekowati, Widiandani, Honda, & Dharmawangsa Dalam, 2014).
Photochemical Transformation
- Marubayashi et al. (1992) discovered a unique photochemical reaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate producing β-lactam compounds, contributing to the understanding of photochemistry of this compound (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
properties
IUPAC Name |
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMXOOGZCCTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615274 |
Source
|
Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
56346-38-4 |
Source
|
Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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